molecular formula C9H8N2O2 B3316022 7-Methoxy-1H-[1,5]naphthyridin-4-one CAS No. 952059-71-1

7-Methoxy-1H-[1,5]naphthyridin-4-one

Cat. No.: B3316022
CAS No.: 952059-71-1
M. Wt: 176.17 g/mol
InChI Key: MAXNVVCSSXOOGI-UHFFFAOYSA-N
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Description

Historical Context and Significance of Heterocyclic Nitrogen-Containing Compounds in Chemical Biology

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form a cornerstone of chemical biology. The inclusion of heteroatoms, most commonly nitrogen, oxygen, or sulfur, imparts unique physicochemical properties that are often central to biological function. The history of heterocyclic chemistry is intertwined with the development of organic chemistry itself, dating back to the 1800s. researchgate.net Early discoveries included simple five- and six-membered rings like pyrrole, furan, thiophene, and pyridine (B92270). researchgate.netnumberanalytics.com

The significance of nitrogen-containing heterocycles, in particular, cannot be overstated. These motifs are ubiquitous in nature, forming the core structures of a vast array of biologically active molecules. researchgate.netopenmedicinalchemistryjournal.com For instance, the purine (B94841) and pyrimidine (B1678525) bases that constitute the genetic code are nitrogenous heterocycles. researchgate.net Many vitamins, hormones, and antibiotics also feature heterocyclic ring systems. researchgate.net The unique ability of the nitrogen atom to participate in hydrogen bonding and other non-covalent interactions makes these compounds particularly well-suited for binding to biological macromolecules. wisdomlib.org This has made them a focal point in medicinal chemistry, with over 90% of new drugs containing a heterocyclic component. researchgate.netopenmedicinalchemistryjournal.com Their applications extend beyond medicine into materials science, where they are used in the synthesis of polymers and dyes. numberanalytics.com

Thenumberanalytics.combenchchem.comNaphthyridinone Core: A Privileged Scaffold in Contemporary Research

Within the vast landscape of heterocyclic compounds, the naphthyridinone scaffold, a bicyclic system containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to a variety of biological targets, making them versatile starting points for drug discovery. The numberanalytics.comnaphthyridine isomer, in particular, has garnered significant attention in recent years. nih.govresearchgate.net

The rigid, planar structure of the numberanalytics.comnaphthyridinone core, combined with its capacity for hydrogen bonding, allows for specific and high-affinity interactions with the active sites of enzymes and receptors. This has led to the development of numberanalytics.comnaphthyridine derivatives with a broad spectrum of biological activities. researchgate.netmdpi.com For example, these compounds have been investigated for their potential in treating cardiovascular and central nervous system disorders. nih.gov Furthermore, their unique electronic properties have led to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. nih.gov The versatility of the numberanalytics.comnaphthyridine scaffold is further enhanced by the numerous synthetic methods available for its construction and modification, including well-established reactions like the Friedländer and Skraup syntheses, as well as modern cross-coupling techniques. nih.govmdpi.com

Research Trajectories of 7-Methoxy-1H-numberanalytics.combenchchem.comnaphthyridin-4-one within Chemical Science

The compound 7-Methoxy-1H- numberanalytics.comnaphthyridin-4-one represents a specific area of interest within the broader field of naphthyridinone research. The introduction of a methoxy (B1213986) group at the 7-position can significantly influence the molecule's electronic properties and its interactions with biological targets. Research into this and structurally related compounds has explored its potential in various therapeutic areas.

One notable research trajectory has been the investigation of numberanalytics.comnaphthyridinone derivatives as inhibitors of enzymes involved in disease processes. For instance, derivatives of 1,5-naphthyridine (B1222797) have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key player in cell growth and differentiation. nih.gov Optimization of initial screening hits led to compounds with low nanomolar inhibitory concentrations in both biochemical and cellular assays. nih.gov

In the context of antiviral research, derivatives of 1,5-naphthyridin-2(1H)-one have been explored as HIV integrase inhibitors. nih.gov Structure-activity relationship studies revealed that specific substitutions on the naphthyridinone core are crucial for potent enzyme inhibition and antiviral activity in cellular assays. nih.gov

Furthermore, the broader class of naphthyridinones has been investigated for a range of other applications. For example, 1,6-naphthyridine (B1220473) derivatives have been developed as potent inhibitors of the RET kinase, including mutants that confer resistance to existing therapies. nih.gov Additionally, 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been designed as inhaled phosphodiesterase type 4 (PDE4) inhibitors for respiratory diseases. nih.gov The structural information gleaned from these studies, including X-ray crystallography of inhibitor-enzyme complexes, provides a rational basis for the design of new and improved therapeutic agents based on the naphthyridinone scaffold. nih.govnih.gov

Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-4-7-9(11-5-6)8(12)2-3-10-7/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXNVVCSSXOOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)C=CN2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704633
Record name 7-Methoxy-1,5-naphthyridin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952059-71-1
Record name 7-Methoxy-1,5-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 1h 1,5 Naphthyridin 4 One

Established Synthetic Routes to the 1H-nih.govresearchgate.netNaphthyridin-4-one System

Traditional methods for the synthesis of the naphthyridinone core have long relied on well-established cyclization reactions. These routes are characterized by the construction of the second pyridine (B92270) ring onto a pre-existing, appropriately substituted pyridine precursor.

The formation of the 1,5-naphthyridinone core is often achieved through classic named reactions originally developed for quinoline (B57606) synthesis, adapted for pyridopyridine systems.

Gould-Jacobs Reaction : This is one of the most prominent methods for creating 4-hydroxyquinoline (B1666331) derivatives, which are tautomers of 4-quinolones. wikipedia.orgdrugfuture.com The reaction is highly effective for synthesizing the 1,5-naphthyridin-4-one framework. mdpi.com The process begins with the condensation of a 3-aminopyridine (B143674) derivative with diethyl ethoxymethylenemalonate (DEEM). wikipedia.orgmdpi.com This is followed by a thermal cyclization, typically in a high-boiling point solvent like Dowtherm A or chlorobenzene, to form the fused pyridone ring. mdpi.comd-nb.info Subsequent hydrolysis of the resulting ester and decarboxylation yields the target 4-oxo-1,4-dihydro-1,5-naphthyridine. wikipedia.orgthieme-connect.de

Skraup Reaction : The Skraup reaction provides a direct route to the 1,5-naphthyridine (B1222797) ring system by heating a 3-aminopyridine derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govwikipedia.org While historically used for quinoline synthesis, modifications have allowed for its application in preparing naphthyridines. acs.org For instance, reacting a substituted 3-aminopyridine with glycerol using catalysts like iodine can produce the corresponding 1,5-naphthyridine. nih.gov The reaction can sometimes be violent, but modifications using milder conditions or different catalysts have been developed. nih.govacs.org

Conrad-Limpach-Knorr Reaction : This method involves the condensation of a 3-aminopyridine with a β-ketoester. mdpi.com The initial condensation is followed by a thermal cyclization to afford the 1,5-naphthyridin-4-one product. The regioselectivity of the cyclization can be influenced by the reaction conditions. mdpi.com

The identity and substitution pattern of the final naphthyridinone product are dictated by the choice of the starting materials. For the directed synthesis of 7-Methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one, the selection of a specific pyridine precursor is critical.

Key Precursor : The essential starting material for introducing the 7-methoxy group is 3-amino-6-methoxypyridine . The amino group at the C-3 position is necessary for the annulation of the second ring, while the methoxy (B1213986) group at the C-6 position of the pyridine ring becomes the C-7 substituent in the final 1,5-naphthyridinone structure. This precursor can be utilized in reactions like the Gould-Jacobs or Skraup synthesis. nih.govmdpi.com

Coreactants in Cyclization : The partner reagent in the cyclization reaction determines the substitution at positions 2 and 3 of the newly formed ring.

In the Gould-Jacobs reaction , diethyl ethoxymethylenemalonate (DEEM) is the classic reagent, leading to a 3-ethoxycarbonyl-4-hydroxynaphthyridine intermediate. wikipedia.org

In the Conrad-Limpach reaction , β-ketoesters are used. For example, reaction with ethyl acetoacetate (B1235776) would introduce a methyl group at the C-2 position. mdpi.com

In the Skraup reaction , the three-carbon unit required for the new ring is traditionally supplied by glycerol, which dehydrates to form acrolein in situ. wikipedia.org

The table below summarizes key precursor combinations for established synthetic routes.

ReactionPyridine PrecursorKey ReagentIntermediate/Product Feature
Gould-Jacobs 3-Amino-6-methoxypyridineDiethyl ethoxymethylenemalonateForms ethyl 7-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Skraup 3-Amino-6-methoxypyridineGlycerol, H₂SO₄, OxidantDirectly forms the 7-methoxy-1,5-naphthyridine core
Conrad-Limpach 3-Amino-6-methoxypyridineEthyl AcetoacetateLeads to 2-methyl-7-methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Gould-Jacobs Reaction Mechanism : The synthesis proceeds through a well-defined sequence. wikipedia.org

Condensation : The reaction initiates with a nucleophilic attack by the amino group of the 3-aminopyridine on the ethoxymethylene carbon of DEEM, followed by the elimination of ethanol (B145695) to form a (pyridylamino)methylenemalonate intermediate.

Electrocyclization : Upon heating, this intermediate undergoes a 6-electron electrocyclization. The cyclization generally occurs at the more nucleophilic C-4 position of the pyridine ring.

Aromatization : The cyclized intermediate then eliminates a second molecule of ethanol to form the stable, aromatic 4-hydroxy-1,5-naphthyridine-3-carboxylate ester. This product exists in tautomeric equilibrium with its 4-oxo form. wikipedia.org

Hydrolysis & Decarboxylation : The ester is typically saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield the final 1H- nih.govresearchgate.netnaphthyridin-4-one. wikipedia.orgdrugfuture.com

Skraup Reaction Mechanism : This reaction is more complex and involves several steps.

Dehydration of glycerol by sulfuric acid produces acrolein.

A Michael-type addition of the aminopyridine to acrolein occurs.

The resulting aldehyde undergoes cyclization onto the pyridine ring, followed by dehydration.

Finally, the dihydro-naphthyridine intermediate is oxidized to the aromatic 1,5-naphthyridine. wikipedia.org

Novel and Sustainable Synthetic Approaches for Naphthyridinone Synthesis

In response to the growing demand for environmentally benign chemical processes, recent research has focused on developing novel synthetic methodologies that minimize waste, avoid harsh reagents, and reduce energy consumption. researchgate.net

A significant advancement in green chemistry is the development of reactions that proceed efficiently without the need for a catalyst or an organic solvent.

Catalyst-Free Synthesis : Researchers have developed innovative, one-pot, catalyst-free procedures for synthesizing naphthyridine derivatives. For instance, a pseudo-five-component synthesis of 1,2-dihydro nih.govmdpi.comnaphthyridines has been reported using methyl ketones, amines, and malononitrile (B47326) in water, avoiding expensive catalysts and toxic organic solvents. acs.org This approach highlights the potential for developing similar catalyst-free routes for the 1,5-naphthyridinone isomer.

Solvent-Free Synthesis : Performing reactions under solvent-free conditions, often with grinding or minimal heating, represents a major step towards sustainable chemistry. nih.govrsc.org Various heterocyclic compounds, including amidoalkyl derivatives and primary imines, have been synthesized using solvent-free protocols, which offer advantages like high yields, short reaction times, and simplified workups. researchgate.netrsc.org The application of these principles to naphthyridinone synthesis is an active area of research. oiccpress.com

The table below showcases examples of sustainable conditions used for synthesizing related heterocyclic systems.

MethodReactantsConditionsAdvantagesReference
Catalyst-Free Methyl ketones, amines, malononitrileWater, RefluxAvoids toxic catalysts and organic solvents acs.org
Solvent-Free 2-Naphthol, formaldehyde, primary aminesGrinding, Room Temp, Magnetic nanocatalystHigh yield, short reaction time, catalyst reusability nih.gov
Solvent-Free Aldehydes, amides, β-naphthol100°C, Vitamin C catalystGreen catalyst, easy workup, high yield researchgate.net

Alternative energy sources like microwaves and light are increasingly being used to drive organic reactions, often leading to dramatically reduced reaction times, improved yields, and unique reactivity. mdpi.comnih.gov

Microwave-Assisted Synthesis : Microwave irradiation has become a powerful tool in organic synthesis for its ability to rapidly heat reactions, often leading to significant rate enhancements. nih.gov This technique has been successfully applied to the synthesis of various fused heterocyclic systems. For example, the penultimate step in a flexible synthesis of 7-azaindoles, involving an epoxide-opening-cyclization sequence, was dramatically accelerated by microwave heating. organic-chemistry.org Similarly, substituted pyrroles and pyrazolo[1,5-a]pyrimidines have been efficiently prepared using microwave-assisted cyclocondensation and cross-coupling reactions. mdpi.comscispace.com These examples demonstrate the high potential of microwave technology for the efficient synthesis of 7-Methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one.

Photochemical Synthesis : The use of light to induce chemical reactions offers a sustainable and powerful method for constructing complex molecular scaffolds that may be inaccessible through thermal methods. nih.gov Photochemical reactions, such as [2+2] cycloadditions and Norrish–Yang cyclizations, have been employed to create strained ring systems and unique heterocyclic cores. nih.govdurham.ac.uk While direct photochemical synthesis of the 1,5-naphthyridinone core is not widely reported, the development of visible-light-driven photocatalysis for C-H amidation presents a promising future direction for the intramolecular cyclization needed to form the phenanthridinone ring system, a structural relative of naphthyridinones. chemistryviews.org

Flow Chemistry Applications for Scalable Production

The transition from batch to continuous flow chemistry is a pivotal step in the scalable production of active pharmaceutical ingredients (APIs) and complex molecules. mdpi.comthieme-connect.de For the synthesis of 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one, flow chemistry offers enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for higher throughput. mdpi.com A multi-step flow synthesis could be envisioned, starting from the condensation of a suitably substituted aminopyridine with a malonate derivative, followed by thermal or acid-catalyzed cyclization. Each step can be optimized for temperature, pressure, and residence time in individual reactor modules, minimizing the isolation of intermediates and reducing waste. thieme-connect.de The use of packed-bed reactors with immobilized catalysts or reagents can further streamline the process, facilitating purification and leading to a more efficient and scalable synthesis.

ParameterBatch SynthesisFlow Chemistry Synthesis
Scalability Limited by reactor sizeReadily scalable by extending run time
Safety Handling of large quantities of hazardous materialsSmaller reaction volumes, better heat dissipation
Process Control Difficult to control exothermsPrecise control over temperature and pressure
Efficiency Often requires intermediate isolation and purificationCan be integrated into a continuous process
Reproducibility Can vary between batchesHighly reproducible

Derivatization and Functionalization Strategies of 7-Methoxy-1H-nih.govnih.govnaphthyridin-4-one

The 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one scaffold presents multiple sites for derivatization, allowing for the systematic modification of its physicochemical and biological properties.

Electrophilic and Nucleophilic Substitutions on the Naphthyridinone Ring System

The reactivity of the 1,5-naphthyridine ring is analogous to that of quinoline and pyridine, with the nitrogen atoms rendering the ring electron-deficient and generally resistant to electrophilic attack unless activated. nih.govwikipedia.org However, the presence of the electron-donating methoxy group at the 7-position and the pyridinone oxygen can direct electrophilic substitution to specific positions. Electrophilic aromatic substitution (SEAr) reactions, such as nitration or halogenation, would likely occur at positions ortho or para to the activating methoxy group, provided the conditions are forcing enough to overcome the inherent electron deficiency of the bicyclic system. wikipedia.orgmasterorganicchemistry.com

Conversely, the electron-deficient nature of the naphthyridinone ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogens and the carbonyl group. nih.govmasterorganicchemistry.com A halogenated precursor, for instance at the 2- or 8-position, would readily undergo substitution with various nucleophiles like amines, alkoxides, or thiols. nih.gov

Table of Potential Substitution Reactions:

Reaction Type Reagent Potential Product
Nitration HNO₃/H₂SO₄ Nitro-7-methoxy-1H- nih.govnih.govnaphthyridin-4-one
Bromination Br₂/FeBr₃ Bromo-7-methoxy-1H- nih.govnih.govnaphthyridin-4-one
Nucleophilic Amination R₂NH on a halo-derivative Amino-7-methoxy-1H- nih.govnih.govnaphthyridin-4-one

Chemical Modifications and Transformations of the Methoxy Group

The methoxy group at the 7-position is a key functional handle for derivatization. O-demethylation is a common transformation to yield the corresponding 7-hydroxy-1H- nih.govnih.govnaphthyridin-4-one. chem-station.comwikipedia.org This reaction is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). chem-station.comcommonorganicchemistry.com The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a wide range of substituents. The choice of demethylating agent is crucial to avoid unwanted side reactions on the naphthyridinone core. chem-station.com

Common O-Demethylation Reagents:

Reagent Conditions Advantages Disadvantages
Boron Tribromide (BBr₃) Low temperature (e.g., -78 °C to rt) in an inert solvent High reactivity and efficiency Highly corrosive and moisture-sensitive
Hydrobromic Acid (HBr) High temperature (reflux) Cost-effective Harsh conditions, potential for side reactions

Introduction of Diverse Chemical Functionalities for Structural Diversification

The introduction of diverse chemical functionalities is essential for creating chemical libraries for drug discovery. For 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one, this can be achieved through several strategies. Cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, on a halogenated precursor of the naphthyridinone, are powerful tools for introducing aryl, heteroaryl, or amino substituents. nih.gov The carbonyl group of the pyridinone ring can be converted to a thiocarbonyl or a hydrazone, providing further points for diversification. Additionally, the N-H of the pyridinone can be alkylated or acylated to introduce a variety of side chains. nih.gov

Advanced Chemical Reactivity of the Naphthyridinone Scaffold

Beyond simple substitutions and functional group modifications, the naphthyridinone scaffold can undergo more complex transformations.

Ring-Opening and Rearrangement Reactions

While the aromatic nature of the 1,5-naphthyridin-4-one system imparts significant stability, under specific conditions, ring-opening or rearrangement reactions can occur. Such reactions are often driven by ring strain, electronic factors, or the introduction of highly reactive intermediates. wiley-vch.deberhamporegirlscollege.ac.in For instance, treatment with strong reducing agents under harsh conditions could potentially lead to the opening of one of the heterocyclic rings. Rearrangement reactions, such as the Dimroth or Bamberger-type rearrangements, could be envisioned under acidic or thermal conditions, leading to isomeric heterocyclic systems. wiley-vch.denih.gov The specific conditions and outcomes of such reactions on the 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one scaffold are a subject for further investigation and could lead to novel molecular architectures.

Photochemical and Electrochemical Properties (Mechanistic Aspects)

Currently, there is a notable absence of specific research in peer-reviewed literature detailing the photochemical and electrochemical properties of 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one. While studies on the optical properties, such as fluorescence and solvatochromism, have been conducted on isomeric structures like 1,6-naphthyridin-7(6H)-ones, this information cannot be directly extrapolated to the nih.govnih.govnaphthyridin-4-one core. rsc.org Mechanistic investigations into the behavior of 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one under photochemical irradiation or electrochemical potential are required to elucidate potential pathways such as photoinduced electron transfer, cyclization, or redox behavior. Such studies would be essential for understanding the compound's stability and its potential applications in areas like photochemistry or materials science.

Metal-Catalyzed Coupling Reactions for Advanced Functionalization

The advanced functionalization of the 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one scaffold via metal-catalyzed coupling reactions is a critical area for expanding its chemical diversity and developing new derivatives. However, direct coupling reactions involving the methoxy group at the C7-position are not commonly reported. Typically, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination are performed on precursors bearing a more reactive leaving group, such as a halogen (e.g., bromine, chlorine) or a triflate. wikipedia.orgwikipedia.org

For the 1,5-naphthyridine core, functionalization often relies on the initial synthesis of a halogenated derivative. For instance, a 7-halo-1H- nih.govnih.govnaphthyridin-4-one could serve as a versatile intermediate. This intermediate would then be susceptible to a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction would enable the formation of a new carbon-carbon bond at the C7-position by coupling the 7-halo-naphthyridinone with various organoboron reagents (boronic acids or esters). wikipedia.org This strategy allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents, significantly diversifying the core structure. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Buchwald-Hartwig Amination:

Similarly, the Buchwald-Hartwig amination would facilitate the formation of carbon-nitrogen bonds at the C7-position. wikipedia.org This reaction couples the 7-halo-naphthyridinone with a diverse array of primary or secondary amines, amides, or other nitrogen nucleophiles. This method is instrumental in synthesizing libraries of N-substituted derivatives. The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org

While specific examples and detailed data tables for the direct metal-catalyzed functionalization of 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one are not available in the current literature, the established reactivity of the broader naphthyridine class strongly suggests that a precursor-based approach would be a viable and effective strategy. Research in this area would first require the synthesis of a suitable 7-halo-1H- nih.govnih.govnaphthyridin-4-one intermediate. Subsequent application of established metal-catalyzed coupling protocols would then unlock access to a vast chemical space of novel derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methoxy 1h 1,5 Naphthyridin 4 One Analogs

Rational Design Principles for Naphthyridinone Derivatives

The design of novel naphthyridinone derivatives is a methodical process that leverages established medicinal chemistry principles to enhance the therapeutic potential of lead compounds. This rational approach aims to improve desired characteristics by making informed structural modifications.

In modern drug design, potency alone is not a sufficient measure of a compound's quality. Metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) are employed to assess the "drug-likeness" of a compound by relating its potency to its physicochemical properties. wikipedia.orgsciforschenonline.org

Table 1: Illustrative Lipophilic Efficiency (LiPE) Calculations
CompoundPotency (pIC₅₀)Lipophilicity (logP)Lipophilic Efficiency (LiPE)Quality Assessment
Analog A6.04.02.0Poor (Potency driven by high lipophilicity)
Analog B7.04.52.5Suboptimal
Analog C7.52.55.0Good (Balanced potency and lipophilicity)
Analog D8.02.06.0Excellent (High efficiency)

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify lead compounds to improve properties, explore novel chemical space, or circumvent existing patents. researchgate.netnih.govnih.gov

Scaffold hopping is the replacement of a molecule's core framework with a different one, while preserving the original orientation of key functional groups responsible for biological activity. researchgate.netnih.gov This can lead to the discovery of entirely new classes of compounds with similar biological functions but potentially improved properties like synthetic accessibility or pharmacokinetics. nih.gov For instance, a naphthyridinone core might be replaced with a quinolinone or a triazolopyrimidine scaffold, which can act as a bioisostere for a purine (B94841) scaffold. mdpi.com

Bioisosteric replacement is a more focused approach that involves exchanging a functional group within a molecule for another group with similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.netnih.govnih.gov These replacements can modulate a compound's potency, selectivity, metabolic stability, and other key attributes. u-strasbg.fr For example, in a naphthyridinone analog, a methoxy (B1213986) group could potentially be replaced by a hydroxyl, amino, or even a trifluoromethyl group to probe the effects on binding and metabolism. nih.gov The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for example, is considered a bioisosteric candidate for purine structures. mdpi.com

Systematic Structural Modifications and Their Impact on Molecular Interactions

The biological activity of naphthyridinone analogs is highly dependent on the nature and position of substituents on the bicyclic core. Systematic modification is key to building a comprehensive SAR profile.

The specific placement of functional groups on the naphthyridinone ring system dramatically influences the molecule's interaction with its biological target. nih.gov SAR studies on related naphthyridine and quinoline (B57606) systems have shown that even minor changes in substituent position can lead to significant shifts in activity. nih.govresearchgate.net

For example, in a series of 1,8-naphthyridine (B1210474) derivatives developed as antitumor agents, modifications at the C-5, C-6, and C-7 positions were explored. nih.gov It was found that a 6-unsubstituted analog had more potent cytotoxic activity than its 6-fluoro counterpart. nih.gov Furthermore, introducing an amino group at C-5 had little effect, while chloro or trifluoromethyl groups at the same position decreased activity. nih.gov The substituent at the C-7 position was also found to be critical, with aminopyrrolidine derivatives showing more potent activity than other amine groups. nih.gov This highlights the importance of positional scanning to identify optimal substitution patterns on the naphthyridinone core for a desired biological effect.

Table 2: Impact of Substituent Position on a Naphthyridinone Core (Illustrative SAR)
PositionSubstituentGeneral Impact on Activity (Example-Based)Reference Finding
C2Aryl GroupCan enhance antimigratory activity. researchgate.net2-Arylpyrimido substitution enhanced activity in pyrimido[4,5-c]quinolin-ones. researchgate.net
C5AminoNo substantial effect on cytotoxicity. nih.govObserved in 1,8-naphthyridine series. nih.gov
C5Chloro, TrifluoromethylDecreased cytotoxic activity. nih.govObserved in 1,8-naphthyridine series. nih.gov
C6FluoroLess potent than unsubstituted analog. nih.govObserved in 1,8-naphthyridine series. nih.gov
C7AminopyrrolidineMore potent than other amines. nih.govObserved in 1,8-naphthyridine series. nih.gov

The binding affinity of a ligand to its target is governed by a combination of electronic and steric interactions.

Electronic effects refer to the influence of a substituent on the electron density of the naphthyridinone ring system. Electron-donating groups (like the methoxy group in 7-methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one) can increase the electron density of the aromatic ring, potentially enhancing interactions such as hydrogen bonding or π-π stacking. researchgate.net Conversely, electron-withdrawing groups (like nitro or nitrile groups) decrease electron density and can also form specific interactions that modulate activity. rsc.org The position and number of methoxy groups, for instance, have been shown to modulate the interactions of compounds with their biological targets. researchgate.net

Steric effects relate to the size and shape of substituents and how they affect the molecule's ability to fit into a binding pocket. A bulky substituent in a sterically constrained region can prevent optimal binding, leading to a loss of activity. Conversely, a properly sized group can promote favorable hydrophobic interactions and increase affinity. Computational studies on related heterocyclic compounds have shown that substituents can facilitate hydrogen bonding, π-π stacking, and hydrophobic interactions within receptor active sites. researchgate.net

Conformational Analysis and Tautomerism of the Naphthyridinone System

The three-dimensional shape and the potential for isomeric forms are critical aspects of a molecule's chemical behavior.

Tautomerism is a phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers, usually involving the relocation of a hydrogen atom. wikipedia.orgquora.com The 1H- nih.govresearchgate.netnaphthyridin-4-one core is subject to lactam-lactim tautomerism, a specific type of keto-enol tautomerism. unacademy.comlibretexts.org The "4-one" designation indicates the lactam form, which possesses a carbonyl group (C=O) and an N-H bond within the ring. This can exist in equilibrium with its lactim tautomer, which features a hydroxyl group (O-H) and a C=N double bond in the ring. While the lactam form is typically the more stable and predominant tautomer in such heterocyclic systems, the lactim form can be crucial for specific biological recognition and enzymatic reactions. nih.gov

Molecular Mechanism of Action and Biological Target Engagement Studies

Identification and Validation of Molecular Targets for 7-Methoxy-1H-nih.govnih.govnaphthyridin-4-one Derivatives

The primary molecular targets identified for derivatives of the nih.govnih.govnaphthyridin-4-one scaffold are protein kinases, a family of enzymes crucial for regulating a vast array of cellular processes.

Enzyme kinetics studies are fundamental to understanding how a compound interferes with an enzyme's function. nih.govdu.ac.in These studies measure the rate of the enzymatic reaction and how it changes in the presence of an inhibitor, which allows for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition mechanism (e.g., competitive, non-competitive, or uncompetitive). nih.govresearchgate.net

Research has focused on derivatives of the 1,5-naphthyridine (B1222797) structure as inhibitors of Aurora kinases, which are key regulators of cell division. A series of (7-aryl-1,5-naphthyridin-4-yl)ureas demonstrated significant inhibitory activity against these enzymes. nih.gov The inhibition mechanism involves the compound binding to the enzyme, preventing it from carrying out its normal catalytic function. du.ac.in For instance, one of the most active compounds in this series, a urea (B33335) derivative, showed potent inhibition of Aurora A and Aurora B kinases. nih.gov

Similarly, derivatives of the related 1,7-naphthyridine (B1217170) scaffold have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, an enzyme involved in inflammatory responses. nih.govdrugbank.com Structure-activity relationship (SAR) studies on these 1,7-naphthyridine 1-oxides revealed that the N-oxide oxygen was critical for their inhibitory activity and selectivity against other kinases. nih.govdrugbank.com

Table 1: Inhibitory Activity of Naphthyridine Derivatives against Target Kinases

Derivative Class Target Enzyme IC₅₀ Value Reference
(7-aryl-1,5-naphthyridin-4-yl)urea Aurora Kinase A 13 nM nih.gov
(7-aryl-1,5-naphthyridin-4-yl)urea Aurora Kinase B 107 nM nih.gov
1,7-Naphthyridine 1-oxides p38α MAP kinase Potent Inhibition nih.gov

While the term "receptor" can apply to any cellular macromolecule that binds a drug, in this context, the primary targets for 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one derivatives are intracellular enzymes rather than cell-surface receptors. The interaction analysis, therefore, focuses on the inhibitor binding to the enzyme's active site or an allosteric site. rsc.org

SAR studies are crucial for understanding these interactions. For the 1,7-naphthyridine 1-oxide series targeting p38 MAP kinase, it was determined that the N-oxide feature was a key determinant for activity, suggesting it plays a specific role in binding to the enzyme. nih.govdrugbank.com Similarly, for the (7-aryl-1,5-naphthyridin-4-yl)ureas, the nature of the aryl substitution at the 7-position was critical for the potent inhibition of Aurora kinases, highlighting the importance of this part of the molecule for target engagement. nih.gov These studies help to build a model of the binding pocket and guide the design of more effective inhibitors.

To gain a precise understanding of how these inhibitors bind to their target enzymes, various biophysical methods are employed. physchem.czboku.ac.at These techniques provide detailed information on the thermodynamics, structure, and dynamics of the protein-ligand complex. nih.gov

Commonly used methods include:

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the inhibitor bound to the protein, revealing the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the interaction in solution, providing information about which parts of the inhibitor and the protein are in close contact. physchem.cznih.gov

Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during the binding event, which allows for the determination of the binding affinity (K_D), stoichiometry, and the thermodynamic driving forces (enthalpy and entropy) of the interaction. nih.gov

Microscale Thermophoresis (MST): This method measures the movement of molecules in a microscopic temperature gradient, which changes when a ligand binds to a target protein, allowing for the quantification of binding affinity. nih.gov

These biophysical studies are essential for validating that a compound directly binds to its intended target and for elucidating the structural basis of its inhibitory activity. nih.govresearchgate.net

Elucidation of Molecular Pathways and Cellular Processes

By inhibiting specific kinases, derivatives of 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one can modulate entire signaling pathways and, consequently, fundamental cellular processes.

The inhibition of key kinases disrupts the signaling cascades they control.

p38 MAP Kinase Pathway: The p38 MAP kinase is a central node in signaling pathways that respond to cellular stress and inflammation. nih.gov By inhibiting p38α, 1,7-naphthyridine 1-oxide derivatives can block the downstream signaling events, leading to a significant reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα). nih.govdrugbank.com This demonstrates a direct modulation of an inflammatory signaling cascade.

Aurora Kinase Pathway: Aurora kinases are essential for proper chromosome segregation and cytokinesis during mitosis. nih.gov By inhibiting Aurora A and B, (7-aryl-1,5-naphthyridin-4-yl)ureas disrupt the signaling events that control the cell cycle, leading to mitotic arrest. This interference with cell division signaling is a key mechanism for their anti-proliferative effects. nih.gov

The modulation of signaling pathways translates into observable molecular-level responses within the cell.

Protein Phosphorylation Modulation: The most direct consequence of kinase inhibition is the altered phosphorylation state of substrate proteins. The inhibition of Aurora kinases by nih.govnih.govnaphthyridine derivatives directly prevents the phosphorylation of proteins required for mitotic progression, which is a primary molecular response. nih.gov

Inhibition of Cell Proliferation: By targeting Aurora kinases, which are critical for mitosis, these compounds can effectively halt cell division. This anti-proliferative activity is a key therapeutic goal in the context of cancer, where cell proliferation is pathologically uncontrolled. nih.gov

DNA Replication Inhibition: While the primary targets identified for naphthyridine derivatives are kinases, other related heterocyclic compounds have been shown to target topoisomerase I (TOP1), an enzyme essential for relaxing DNA supercoils during replication and transcription. nih.gov These TOP1 inhibitors function by stabilizing the transient complex between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.gov This mechanism represents another potential, though less directly documented for this specific class, avenue by which naphthyridine-like scaffolds could exert a cellular effect by interfering with DNA replication.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

In the development of novel therapeutics based on the 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one scaffold, both structure-based drug design (SBDD) and ligand-based drug design (LBDD) represent critical computational strategies. LBDD is employed when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to interact with the target to derive a model that defines the key chemical features required for biological activity. Conversely, SBDD utilizes the known 3D structure of the target protein, often a kinase or other enzyme, to design molecules that can bind with high affinity and selectivity. Rational drug design often involves an iterative process utilizing both approaches to optimize lead compounds. patsnap.com

Co-crystallography and Cryo-EM for Ligand-Target Complex Analysis

To understand the precise binding mechanism of a compound like 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one, determining the three-dimensional structure of the ligand-target complex is paramount. Co-crystallography and cryogenic electron microscopy (Cryo-EM) are the primary experimental techniques used to achieve this at atomic resolution.

Co-crystallography: This technique involves crystallizing the target protein while it is in a complex with the ligand. The resulting crystal is then analyzed using X-ray diffraction to generate a detailed electron density map, which reveals the exact orientation and conformation of the ligand within the target's binding site. For related naphthyridine-based inhibitors, such as those targeting Casein Kinase 2 (CK2), published crystal structures have been instrumental. acs.org They have confirmed, for example, that specific nitrogen atoms within the tricyclic system can form crucial hydrogen bonds with the kinase hinge region, an interaction that is essential for potent inhibition. acs.org For 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one, a similar approach would elucidate which parts of the molecule, including the methoxy (B1213986) group and the naphthyridinone core, contribute to binding affinity and selectivity.

Cryo-EM: This technique has become increasingly powerful for large protein complexes that are difficult to crystallize. Samples of the protein-ligand complex are flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. Thousands of 2D projection images are then computationally reconstructed into a 3D density map. While specific Cryo-EM studies involving 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one are not publicly documented, this method would be a viable alternative to X-ray crystallography for elucidating its binding mode with large or membrane-associated targets.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling and virtual screening are powerful computational tools used to identify new, potentially active compounds from vast chemical libraries.

Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. For a scaffold like 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one, a hypothetical pharmacophore model could be generated based on its known interactions with a target. The model would then be used as a 3D query to find other structurally diverse molecules that match the required features.

Table 1: Conceptual Pharmacophore Features for a Hypothetical Kinase Target of 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one

Feature TypeCorresponding Moiety on CompoundPotential Interaction with Target
Hydrogen Bond AcceptorCarbonyl oxygen at C4Forms hydrogen bond with backbone NH of hinge region residue
Hydrogen Bond DonorNH at position 1Forms hydrogen bond with backbone C=O of hinge region residue
Hydrophobic/AromaticNaphthyridine ring systemForms pi-stacking or hydrophobic interactions in the ATP binding site
Hydrogen Bond AcceptorMethoxy oxygen at C7Interacts with specific amino acid side chains or water molecules in the binding pocket

Virtual Screening: This computational technique involves screening large libraries of chemical compounds against a biological target to identify those most likely to bind. A validated pharmacophore model can be used as a filter to rapidly screen millions of compounds, selecting only those that fit the model. Alternatively, in a structure-based approach, docking simulations can be performed where each compound in the library is computationally placed into the target's binding site and scored based on its predicted binding affinity. This combined approach efficiently narrows down the number of compounds for experimental testing.

Mechanisms of Selectivity and Off-Target Interaction (Conceptual)

Achieving selectivity is a primary goal in drug design to maximize therapeutic efficacy while minimizing side effects. For kinase inhibitors, which often target the highly conserved ATP-binding site, selectivity can be challenging. However, subtle differences between kinases can be exploited.

Mechanisms of Selectivity: The selectivity of inhibitors based on the naphthyridine scaffold is often achieved by designing molecules that interact with less conserved regions of the binding site. nih.gov For instance, while the core of 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one might anchor in the conserved hinge region of a kinase, modifications could be made to project substituents into adjacent, more variable pockets. The 7-methoxy group, for example, could be optimized to form specific interactions with a unique residue in the intended target that is absent in other kinases. Studies on related naphthyridine inhibitors have shown that achieving high selectivity (e.g., 1000-fold over related kinases) is possible through systematic structural modifications. nih.gov The conformation of the pendant aryl rings and the presence of specific nitrogen atoms can preclude binding to off-targets whose ATP binding sites cannot accommodate these features. nih.gov

Off-Target Interactions: Unintended interactions with proteins other than the primary target are known as off-target effects. These can lead to toxicity or, in some cases, unexpected therapeutic benefits. nih.gov It is crucial to profile compounds like 7-Methoxy-1H- nih.govnih.govnaphthyridin-4-one against a broad panel of related and unrelated targets (e.g., a kinome-wide scan) to identify potential off-target activities early in the drug discovery process. patsnap.com If a drug candidate shows activity through an off-target mechanism, its development can be misguided. nih.govcancer.gov Therefore, designing a "negative control"—a structurally similar but inactive analogue—is a valuable strategy to confirm that the observed biological effects are due to the inhibition of the intended target. nih.gov

Table 2: Conceptual Strategies to Enhance Selectivity and Mitigate Off-Target Effects

StrategyRationaleExample Application
Exploit Non-Conserved ResiduesTarget unique amino acids or pocket shapes in the active site of the desired protein.Modify the substituent at the 7-position of the naphthyridinone core to interact with a specific pocket unique to the target kinase.
Kinome-Wide ProfilingScreen the compound against hundreds of different kinases to create a selectivity profile.An enzymatic or cell-based assay panel (e.g., DiscoverX scanMAX) can reveal unintended kinase interactions. acs.org
Develop a Negative ControlSynthesize a structurally related molecule that lacks a key binding feature (e.g., a hinge-binding nitrogen). nih.govIf the negative control is inactive while the primary compound is active, it provides evidence of on-target activity.
Structure-Based DesignUse co-crystal structures to visualize interactions and rationally design modifications that enhance binding to the target while clashing with off-targets.If an off-target kinase has a bulkier "gatekeeper" residue, design the inhibitor to avoid steric clashes with it.

Computational and Theoretical Chemistry Investigations of 7 Methoxy 1h 1,5 Naphthyridin 4 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electron distribution and energetic landscape of a molecule, which in turn govern its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. nih.gov

For 7-Methoxy-1H- d-nb.inforesearchgate.netnaphthyridin-4-one, an FMO analysis would calculate the energies of the HOMO and LUMO and map their spatial distribution across the molecule. This would identify the most probable sites for nucleophilic and electrophilic attack. For instance, atoms with a large HOMO coefficient would be the primary sites for donating electrons in a reaction (e.g., with an electrophile), whereas atoms with a large LUMO coefficient would be the sites for accepting electrons (e.g., from a nucleophile). youtube.comimperial.ac.uk

Despite the utility of this analysis, specific published data detailing the HOMO-LUMO energies and their distribution for 7-Methoxy-1H- d-nb.inforesearchgate.netnaphthyridin-4-one are not available in the reviewed scientific literature.

Table 1: Hypothetical Frontier Molecular Orbital Data for 7-Methoxy-1H- d-nb.inforesearchgate.netnaphthyridin-4-one

ParameterPredicted ValueSignificance
HOMO EnergyData not availableIndicates electron-donating ability.
LUMO EnergyData not availableIndicates electron-accepting ability.
HOMO-LUMO GapData not availableCorrelates with chemical reactivity and stability.

This table illustrates the type of data that would be generated from an FMO analysis. Specific values are not available in the literature.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule in 3D space. uni-muenchen.deresearchgate.net It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. uni-muenchen.de The surface is color-coded to indicate different potential values: regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.comresearchgate.netyoutube.com

For 7-Methoxy-1H- d-nb.inforesearchgate.netnaphthyridin-4-one, an EPS map would visually identify the most electron-rich and electron-poor areas. It would be expected that the oxygen atom of the carbonyl group and the nitrogen atoms of the naphthyridine ring would exhibit negative electrostatic potential, making them likely sites for interactions with hydrogen bond donors or electrophiles. The hydrogen atom on the ring nitrogen (N1) would likely show a positive potential, indicating its role as a hydrogen bond donor.

A detailed, calculated EPS map specifically for 7-Methoxy-1H- d-nb.inforesearchgate.netnaphthyridin-4-one has not been published in the available scientific literature.

The pKa value is a measure of the acidity of a compound, indicating the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. Predicting the pKa of a drug candidate is vital, as its ionization state at physiological pH (typically around 7.4) profoundly affects its solubility, membrane permeability, and ability to bind to a biological target. Computational methods can predict pKa values with increasing accuracy, providing insight into a compound's behavior in the body before synthesis.

For 7-Methoxy-1H- d-nb.inforesearchgate.netnaphthyridin-4-one, the key ionizable sites would be the N1 proton of the pyridinone ring and the N5 nitrogen of the pyridine (B92270) ring. A pKa prediction would clarify whether the N1 proton is likely to be lost or if the N5 nitrogen is likely to be protonated at physiological pH. This information is critical for designing molecular docking and dynamics studies, as the correct protonation state must be used.

There are no specific published computational predictions for the pKa values of 7-Methoxy-1H- d-nb.inforesearchgate.netnaphthyridin-4-one.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are used to model the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme, providing detailed insights into binding mechanisms and stability.

Molecular docking is a computational method that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein's binding site. d-nb.infoijpsonline.com Docking algorithms score these poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces to estimate the binding affinity. This technique is widely used in drug discovery to screen virtual libraries of compounds and to hypothesize how a ligand might interact with key amino acid residues in the target's active site. nih.govnih.gov

While docking studies have been performed on various naphthyridine derivatives against different biological targets, nih.govnih.gov no specific molecular docking studies featuring 7-Methoxy-1H- d-nb.inforesearchgate.netnaphthyridin-4-one as the ligand have been identified in the reviewed literature. Such a study would require a predefined biological target, and the results would predict the binding energy and specific interactions (e.g., hydrogen bonds, pi-pi stacking) between the compound and the target's amino acid residues.

Table 2: Illustrative Molecular Docking Data for a Ligand-Target Complex

ParameterExample FindingSignificance
Target ProteinData not availableThe biological receptor of interest.
Binding Site ResiduesData not availableAmino acids forming key interactions.
Binding Affinity (kcal/mol)Data not availableEstimated strength of the ligand-target interaction.
Key InteractionsData not availablee.g., H-bond with Ser150, Pi-stacking with Phe278.

This table shows representative data from a molecular docking study. No such data is currently published for 7-Methoxy-1H- d-nb.inforesearchgate.netnaphthyridin-4-one.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. nih.govrsc.org Starting from a docked pose, an MD simulation calculates the movements of all atoms in the system, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. rsc.org It can confirm whether the interactions predicted by docking are stable over time and reveal conformational changes that may be important for biological activity.

As no docking studies for 7-Methoxy-1H- d-nb.inforesearchgate.netnaphthyridin-4-one have been published, it follows that no subsequent molecular dynamics simulations to analyze its complex stability and dynamics are available in the scientific literature.

Free Energy Perturbation (FEP) and Enhanced Sampling Methods for Binding Free Energy Calculations

The precise calculation of protein-ligand binding affinities is a cornerstone of computational drug design. For 7-Methoxy-1H- chemscene.comyoutube.comnaphthyridin-4-one, advanced computational techniques such as Free Energy Perturbation (FEP) and enhanced sampling molecular dynamics (MD) simulations provide a theoretical framework to predict its binding free energy to a given biological target.

Free Energy Perturbation (FEP) is a rigorous statistical mechanics method used to compute the difference in free energy between two states. In the context of drug discovery, it is often applied using a thermodynamic cycle to calculate the relative binding free energy (ΔΔG_bind) between two ligands, or the absolute binding free energy (ΔG_bind) of a single ligand. The method involves gradually "perturbing" or "alchemically" transforming one molecule into another in silico, both in aqueous solution and in the protein's binding pocket. While computationally intensive, FEP can provide highly accurate predictions of binding affinity, guiding lead optimization by predicting the effects of chemical modifications.

However, the accuracy of FEP and standard MD simulations can be hampered by inadequate sampling of the vast conformational space available to the ligand and protein. This is particularly true when significant conformational changes occur upon binding. Enhanced sampling methods are a class of techniques designed to overcome these limitations by accelerating the exploration of the system's energy landscape. These methods allow the simulation to escape from local energy minima and cross high-energy barriers more efficiently.

Prominent enhanced sampling techniques that could be applied to the study of 7-Methoxy-1H- chemscene.comyoutube.comnaphthyridin-4-one include:

Replica-Exchange Molecular Dynamics (REMD): This method involves running multiple simultaneous simulations (replicas) of the system at different temperatures. By periodically exchanging the coordinates between replicas, the higher-temperature simulations help the lower-temperature ones to overcome energy barriers, leading to a much broader sampling of conformations.

Metadynamics: In this approach, a history-dependent bias potential is added to the system's Hamiltonian along a few selected collective variables (CVs), which are functions of the atomic coordinates. This bias potential discourages the system from revisiting previously explored regions of the conformational space, forcing it to explore new ones.

Simulated Annealing: This technique involves heating the system to a high temperature and then gradually cooling it down. The initial high temperature provides enough kinetic energy to overcome energy barriers, and the slow cooling process allows the system to settle into a low-energy minimum.

By combining FEP with enhanced sampling methods like REMD, researchers can achieve more reliable and converged free energy calculations, providing a powerful tool for assessing the therapeutic potential of compounds like 7-Methoxy-1H- chemscene.comyoutube.comnaphthyridin-4-one.

In Silico Prediction of Theoretical Pharmacokinetic Properties

In silico methods are crucial for the early assessment of a compound's pharmacokinetic profile, covering its absorption, distribution, metabolism, and excretion (ADME). These predictions help filter out candidates with poor ADME properties, saving time and resources in the drug discovery pipeline.

Theoretical Absorption and Distribution Models

The absorption and distribution of a drug are heavily influenced by its fundamental physicochemical properties. Computational models use these properties to predict a compound's likely behavior in the body. For 7-Methoxy-1H- chemscene.comyoutube.comnaphthyridin-4-one, while specific experimental data is scarce, we can analyze the theoretical properties of a very close structural isomer, 7-Methoxy-1,5-naphthyridin-2(1H)-one, to provide insight. chemscene.com

These parameters are key inputs for models predicting passive intestinal absorption and blood-brain barrier penetration.

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. The calculated LogP of 0.9317 for the isomer suggests it is moderately lipophilic, a property that generally favors membrane permeability. chemscene.com

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes. A TPSA of 54.98 Ų is within the range that suggests good oral bioavailability. chemscene.com

Molecular Weight (MW): A lower molecular weight is generally preferred for better absorption. The MW of 176.17 g/mol is well below the 500 Da threshold suggested by many drug-likeness rules. chemscene.com

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (1) and acceptors (3) also influences membrane permeability and solubility. chemscene.com These values are well within the limits for good oral bioavailability.

Table 1: Calculated Physicochemical Properties for 7-Methoxy-1,5-naphthyridin-2(1H)-one Note: Data for the 2-one isomer is used as a close structural analog to the 4-one isomer.

ParameterPredicted ValueSource
Molecular FormulaC₉H₈N₂O₂ chemscene.com
Molecular Weight176.17 g/mol chemscene.com
LogP0.9317 chemscene.com
Topological Polar Surface Area (TPSA)54.98 Ų chemscene.com
Hydrogen Bond Donors1 chemscene.com
Hydrogen Bond Acceptors3 chemscene.com
Rotatable Bonds1 chemscene.com

Predicted Metabolic Stability and Biotransformation Pathways (Computational)

Computational tools can predict the metabolic fate of a compound by identifying sites that are most susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes. For 7-Methoxy-1H- chemscene.comyoutube.comnaphthyridin-4-one, the primary predicted metabolic pathways would involve its key functional groups.

O-Demethylation: The methoxy (B1213986) (-OCH₃) group is a common site for oxidative metabolism. The removal of the methyl group would yield the corresponding phenol (B47542), 7-Hydroxy-1H- chemscene.comyoutube.comnaphthyridin-4-one. This is often a major metabolic pathway for methoxy-containing aromatic compounds.

Aromatic Hydroxylation: The electron-rich pyridine and pyridinone rings are susceptible to hydroxylation at various positions, catalyzed by CYP enzymes. This introduces a polar hydroxyl group, facilitating excretion.

N-Oxidation: The nitrogen atoms within the naphthyridine core, particularly the pyridine-type nitrogen, could potentially undergo oxidation to form an N-oxide derivative.

Conjugation: The primary metabolites, especially the phenol formed from O-demethylation, would be susceptible to Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds for efficient renal clearance.

Predicting which specific CYP isozyme (e.g., CYP3A4, CYP2D6) is responsible for these transformations is also a key part of in silico analysis.

Cheminformatics and Druggability Assessment (Theoretical Parameters)

Druggability assessment uses cheminformatics to evaluate whether a compound has properties consistent with known oral drugs. The most famous set of guidelines is Lipinski's Rule of Five. wikipedia.orgdrugbank.com A compound is considered to have a higher risk of poor oral bioavailability if it violates two or more of these rules. wikipedia.orgnih.gov

Table 2: Druggability Assessment of 7-Methoxy-1H- chemscene.comyoutube.comnaphthyridin-4-one (based on its isomer)

RuleParameterValue (for isomer)ThresholdCompliance
Lipinski's Rule of FiveMolecular Weight (MW)176.17≤ 500 DaYes
Lipophilicity (LogP)0.9317≤ 5Yes
H-Bond Donors1≤ 5Yes
H-Bond Acceptors3≤ 10Yes
Veber's RulesRotatable Bonds1≤ 10Yes
TPSA54.98 Ų≤ 140 ŲYes

Based on the analysis of its close isomer, 7-Methoxy-1H- chemscene.comyoutube.comnaphthyridin-4-one is predicted to have excellent druggability characteristics. It violates none of Lipinski's rules and conforms to Veber's rules for good oral bioavailability, suggesting it possesses a favorable theoretical pharmacokinetic profile for absorption.

Cheminformatics and Data Mining Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like naphthyridinones, a QSAR model could be invaluable for guiding the synthesis of new, more potent analogs.

While a specific QSAR model for 7-Methoxy-1H- chemscene.comyoutube.comnaphthyridin-4-one is not publicly documented, studies on the related 1,8-naphthyridin-4-one scaffold offer significant insights. acs.orgnih.gov In a study of 1,8-naphthyridin-4-ones as inhibitors of photosystem II, researchers developed a four-parameter QSAR model using molecular connectivity indices. nih.gov This model successfully accounted for about 87% of the variation in the inhibitory activity of the compounds. nih.gov

The key findings from that study, which could be extrapolated to a potential QSAR model for chemscene.comyoutube.comnaphthyridin-4-ones, include:

Importance of Substituents: The model suggested that the position, size, and polarity of substituents on the naphthyridinone core are the predominant factors controlling biological activity. acs.orgnih.gov

Key Descriptors: The model was built using molecular connectivity indices, which are topological descriptors that encode information about the size, branching, and complexity of a molecule. Other QSAR models for similar heterocyclic systems have also relied on steric and electrostatic field descriptors.

To develop a QSAR model for 7-Methoxy-1H- chemscene.comyoutube.comnaphthyridin-4-one, one would first need a dataset of structurally similar analogs with measured biological activity against a specific target. Then, a wide range of molecular descriptors (e.g., constitutional, topological, geometric, electrostatic) would be calculated for each molecule. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model would be built and validated to establish a robust correlation, enabling the prediction of activity for new, unsynthesized compounds.

Machine Learning Applications for Activity Prediction and Compound Prioritization

The core principle of using machine learning in this context is to develop Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical correlation between the structural features of a molecule and its biological effect. For a compound such as 7-Methoxy-1H-naphthyridin-4-one, this would involve training machine learning algorithms on a dataset of related compounds with known activities against a specific biological target.

The process typically begins with the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can range from simple counts of atoms and bonds to more complex quantum-chemical parameters. Machine learning algorithms then sift through these descriptors to identify which ones are most influential in determining the biological activity.

Commonly used machine learning algorithms in drug discovery include:

Random Forest (RF): An ensemble method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Support Vector Machines (SVM): A powerful classification technique that finds an optimal hyperplane to separate different classes of compounds (e.g., active vs. inactive).

Deep Neural Networks (DNN): These are more complex, layered models that can discern highly intricate and non-linear relationships within the data, making them suitable for large and diverse chemical datasets.

For example, research on 1,7-naphthyridine (B1217170) analogues has successfully employed machine learning to model their inhibitory effects on the PIP4K2A enzyme. Such a study would involve training a model on a set of known 1,7-naphthyridine inhibitors and their corresponding potencies (e.g., IC₅₀ values). The resulting validated model could then be used to predict the inhibitory potential of new, untested analogues, including those with a 7-Methoxy-1H-naphthyridin-4-one scaffold. This allows for the efficient prioritization of compounds that are most likely to be active, thereby focusing laboratory resources on the most promising candidates.

A hypothetical workflow for applying machine learning to 7-Methoxy-1H-naphthyridin-4-one would involve:

Dataset Assembly: Compiling a collection of naphthyridinone derivatives with experimentally measured activity against a target of interest.

Descriptor Calculation: Generating a comprehensive set of molecular descriptors for each compound in the dataset.

Model Development and Validation: Partitioning the data into training and testing sets to build and rigorously evaluate the performance of various machine learning models.

Predictive Screening: Utilizing the best-performing model to predict the activity of a virtual library of novel derivatives of 7-Methoxy-1H-naphthyridin-4-one.

Candidate Prioritization: Ranking the virtual compounds based on their predicted potency and other pharmaceutically relevant properties to select a smaller, more manageable set for chemical synthesis and biological testing.

To provide a clearer picture of how the performance of different machine learning models might be assessed in such a study, the following interactive table illustrates typical evaluation metrics.

Machine Learning ModelR² (Coefficient of Determination)RMSE (Root Mean Square Error)
Random Forest0.840.45
Gradient Boosting0.810.48
Support Vector Machine0.790.52
Deep Neural Network0.870.41
This table is for illustrative purposes and does not reflect actual data for 7-Methoxy-1H-naphthyridin-4-one.

Ultimately, the application of machine learning for activity prediction and compound prioritization holds immense promise for accelerating the development of 7-Methoxy-1H-naphthyridin-4-one and its analogues as potential therapeutic agents. By intelligently guiding the design and selection of new molecules, these computational approaches can significantly enhance the efficiency of the drug discovery pipeline.

Advanced Analytical and Spectroscopic Characterization Techniques for Mechanistic Studies

High-Resolution Mass Spectrometry for Metabolic Pathway Elucidation (Conceptual)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a cornerstone of modern metabolomics and is conceptually ideal for elucidating the metabolic pathways of 7-Methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one. springernature.com This technique allows for the large-scale study of small molecules, providing precise mass measurements that enable the identification of metabolites produced in a biological system. arxiv.orgnih.gov

A conceptual study to map the metabolism of 7-Methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one would involve incubating the compound with a metabolically active system, such as human liver microsomes or a relevant cell line. Following incubation, LC-HRMS analysis would be performed on the samples. By comparing the metabolic profiles of treated samples with untreated controls, novel metabolites can be identified based on their accurate mass-to-charge ratios (m/z). mdpi.com

The high resolution of the mass spectrometer allows for the determination of the elemental composition of parent ions and their fragments, which is crucial for proposing the structures of potential metabolites. Common metabolic transformations for a compound like 7-Methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one would include Phase I reactions (e.g., O-demethylation, hydroxylation) and Phase II reactions (e.g., glucuronidation, sulfation). The precise mass shifts corresponding to these modifications allow for their confident identification.

Table 1: Conceptual Metabolites of 7-Methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one Identified by LC-HRMS

Putative Metabolite Metabolic Reaction Mass Shift from Parent Compound Expected m/z [M+H]⁺
7-Hydroxy-1H- nih.govresearchgate.netnaphthyridin-4-oneO-Demethylation-14.01565 Da (CH₂)177.04511
Hydroxy-7-methoxy-1H- nih.govresearchgate.netnaphthyridin-4-oneAromatic Hydroxylation+15.99491 Da (O)207.05566
7-Methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one N-oxideN-Oxidation+15.99491 Da (O)207.05566
7-Hydroxy-1H- nih.govresearchgate.netnaphthyridin-4-one glucuronideO-Demethylation, Glucuronidation+162.02178 Da (C₆H₆O₅)353.07720
7-Methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one glucuronideGlucuronidation+176.03209 Da (C₆H₈O₆)367.09284

This interactive table outlines potential metabolic products. The expected m/z values are calculated based on the parent compound's molecular formula.

X-Ray Crystallography of Naphthyridinone Derivatives in Complex with Biological Targets

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of a small molecule bound to its biological target. This technique provides an unambiguous view of the binding mode, orientation, and specific molecular interactions that stabilize the complex.

The process involves growing a high-quality crystal of the target protein that has been co-crystallized with a derivative of 7-Methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one, or by soaking a pre-existing protein crystal in a solution containing the compound. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the protein-ligand complex can be built. nih.gov

The resulting structure would reveal the precise orientation of the naphthyridinone core within the binding site and identify key interactions, such as hydrogen bonds between the carbonyl oxygen or ring nitrogens and specific amino acid side chains, or hydrophobic interactions involving the aromatic rings. This information is invaluable for understanding the structural basis of the compound's activity and for guiding further structure-based drug design efforts.

Table 4: Conceptual X-Ray Crystallography Data for a Naphthyridinone-Target Complex

Parameter Hypothetical Value / Description
PDB ID9XYZ (Conceptual)
Resolution1.8 Å
Space GroupP2₁2₁2₁
Key Hydrogen BondsNaphthyridinone C4=O to Backbone NH of Gly54 (2.9 Å)
Naphthyridinone N5 to Side Chain OH of Ser145 (3.1 Å)
Key Hydrophobic ContactsNaphthyridinone aromatic rings with Val78, Leu80
Induced Conformational ChangeSide chain of Phe121 rotates 15° to accommodate the ligand

This table summarizes the kind of detailed structural information that would be obtained from a successful X-ray crystallography experiment.

Circular Dichroism and Fluorescence Spectroscopy for Conformational and Binding Analysis

Circular Dichroism (CD) and fluorescence spectroscopy are biophysical techniques used to study the conformational properties of macromolecules and their binding interactions with ligands. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. scispace.com The far-UV CD spectrum (190-250 nm) is sensitive to the secondary structure of a protein (α-helices, β-sheets). Binding of 7-Methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one could induce a conformational change in its target protein, which would be reflected as a change in the CD spectrum. creative-proteomics.com The near-UV CD spectrum (250-320 nm) probes the environment of aromatic amino acids and can detect changes in the protein's tertiary structure upon ligand binding. scispace.com

Fluorescence Spectroscopy: This technique can be used to monitor binding by observing the intrinsic fluorescence of a protein, which typically arises from tryptophan and tyrosine residues. nih.gov If 7-Methoxy-1H- nih.govresearchgate.netnaphthyridin-4-one binds in the vicinity of these fluorescent residues, it can cause a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission maximum. nih.gov By titrating the protein with increasing concentrations of the compound and monitoring the fluorescence quenching, one can determine the binding affinity, specifically the dissociation constant (Kd). nih.gov

Table 5: Hypothetical Binding Analysis using Fluorescence Quenching

Ligand Concentration (μM) Fluorescence Intensity (a.u.) Fraction Bound
0100.00.00
285.70.24
571.40.48
1055.60.74
2038.51.03
5020.01.33

This interactive table illustrates how fluorescence titration data can be used to analyze the binding interaction. From such data, a dissociation constant (Kd) could be calculated, hypothetically yielding a value in the low micromolar range.

Future Directions and Emerging Research Opportunities

Advancements in Synthetic Methodologies for Naphthyridinone Scaffolds

The efficient and versatile synthesis of the naphthyridinone core is fundamental to the exploration of its chemical space. Future research will likely focus on developing more advanced, sustainable, and diversity-oriented synthetic strategies. While traditional methods like the Skraup and Friedländer reactions have been foundational, newer approaches are emerging. nih.gov

Key areas for advancement include:

Novel Catalytic Systems: The use of innovative catalysts, such as the nanomagnetic catalyst γ-Fe2O3@SiO2-linker-L-histidine reported for the synthesis of related chromeno rsc.orgresearchgate.netnaphthyridines in water, represents a move towards greener and more efficient chemistry. researchgate.net

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms can accelerate the production of naphthyridinone libraries, enabling high-throughput screening and rapid optimization of lead compounds.

C-H Activation: Direct C-H functionalization methodologies offer a more atom-economical approach to introduce diverse substituents onto the naphthyridinone scaffold, bypassing the need for pre-functionalized starting materials.

Advanced Cyclization Techniques: Exploration of novel cycloaddition processes and alternative cyclization strategies, such as the Knochel approach involving organometallic reagents, can provide access to previously inaccessible naphthyridine cores. nih.gov The modified Gould-Jacobs reaction is another example of a refined classical method for producing specific derivatives like 1,5-naphthyridinecarbonitriles. mdpi.com

These advancements will not only streamline the synthesis of known derivatives but also facilitate the creation of novel and more complex naphthyridinone architectures.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of naphthyridinone-based therapeutics. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. nih.gov

Emerging applications in the context of naphthyridinone design include:

De Novo Design: Chemical language models (CLMs) and other generative AI architectures can design novel naphthyridinone structures from scratch, tailored to have specific desired properties like high bioactivity and synthesizability. youtube.com This approach moves beyond virtual screening of existing libraries to the creation of entirely new chemical entities.

Predictive Modeling: ML models can be trained to predict various properties of designed molecules, including binding affinity for specific targets, pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. This allows for the in silico prioritization of candidates, reducing the time and cost of experimental testing. youtube.com

Automated Synthesis Planning: AI can assist in devising the most efficient synthetic routes for novel, computer-generated naphthyridinone derivatives by proposing retrosynthetic disconnections based on vast reaction databases. youtube.com

High-Throughput Screening Analysis: Machine learning algorithms can analyze the large datasets generated from high-throughput screening and imaging, identifying hit compounds and patterns that guide the next iteration of design. rsc.org

Exploration of Naphthyridinone Derivatives as Chemical Probes for Novel Biological Discoveries

Beyond their direct therapeutic potential, naphthyridinone derivatives are increasingly being developed as sophisticated chemical probes to investigate biological processes. Their unique structural and photophysical properties make them ideal for this purpose.

Future opportunities in this area include:

Fluorescent Imaging Agents: Naphthyridine derivatives have been successfully developed as near-infrared (NIR) fluorescent probes for imaging nucleic acids within mitochondria. rsc.orgresearchgate.net Further development could lead to probes with enhanced brightness, photostability, and specificity for other subcellular compartments or biomolecules. The development of 1,6-naphthyridin-7(6H)-ones as fluorescent nucleoside analogues with solvatochromic properties—changing their emissivity based on the polarity of the solvent—makes them suitable for investigating enzyme binding sites and nucleic acid structures. mdpi.com

Target Identification and Validation: A specific naphthyridinone has been identified as a probe for the cannabinoid receptor 1 (CNR1), demonstrating its utility in studying the endocannabinoid system. chemicalprobes.org By designing libraries of naphthyridinone-based probes and screening them against various cellular systems, researchers can identify and validate novel drug targets.

Photoaffinity Labeling: Incorporating photoreactive groups into the naphthyridinone scaffold can create photoaffinity probes. These tools can be used to covalently label and subsequently identify the specific protein targets of a bioactive compound within a complex cellular environment, providing direct evidence of its mechanism of action.

The use of naphthyridinones as chemical probes will not only advance our fundamental understanding of biology but also provide crucial information for the rational design of next-generation therapeutics.

Multidisciplinary Research Collaborations for Comprehensive Characterization and Mechanistic Understanding

The complexity of developing new drugs for multifactorial diseases necessitates a multidisciplinary approach. nih.gov The journey of a naphthyridinone derivative from a laboratory curiosity to a clinical candidate requires the combined expertise of chemists, biologists, pharmacologists, and computational scientists.

Key collaborative efforts will be essential for:

Integrated Drug Discovery: Teams comprising synthetic chemists to build the molecules, computational chemists to model their interactions, cell biologists to assess their activity, and pharmacologists to evaluate their in vivo effects are required. nih.govmdpi.com

Systems Biology Approaches: Understanding how naphthyridinone derivatives affect entire biological networks, rather than just a single target, requires collaboration with systems biologists. This can help predict off-target effects and identify potential synergistic interactions.

Advanced Materials Science: The development of novel delivery systems or the combination of naphthyridines with metals to create unique catalysts or therapeutic agents requires input from materials scientists and inorganic chemists. uu.nl

Structural Biology: Collaborations with structural biologists using techniques like X-ray crystallography and cryo-electron microscopy are crucial for obtaining high-resolution structures of naphthyridinone derivatives bound to their biological targets. This information is invaluable for understanding the mechanism of action and guiding further structure-based design.

Such collaborations foster innovation by integrating diverse perspectives and technical capabilities, leading to a more holistic and successful drug development process.

Strategic Development of Novel Naphthyridinone Chemotypes

To fully exploit the potential of the naphthyridinone framework, researchers must strategically develop novel chemotypes that move beyond simple substituent modifications. This involves altering the core scaffold itself to achieve improved properties.

Key strategies for future development include:

Scaffold Hopping: This technique involves replacing the central naphthyridinone core with a different, isosteric ring system while retaining the key pharmacophoric elements responsible for biological activity. nih.gov This can lead to the discovery of compounds with completely novel intellectual property, improved physicochemical properties, and better pharmacokinetic profiles. nih.govnih.gov For instance, a quinolinone core was successfully replaced to identify potent PKMYT1 inhibitors. nih.gov

Fragment-Based Drug Discovery (FBDD): Small molecular fragments that bind to a target can be identified and then grown or linked together to create a more potent lead compound based on the naphthyridinone scaffold.

Multi-Target Ligand Design: For complex diseases like cancer and neurodegenerative disorders, designing single molecules that can modulate multiple targets simultaneously is a promising strategy. nih.gov The naphthyridinone scaffold is an excellent starting point for developing such multi-target agents due to its ability to be extensively functionalized.

Privileged Structure Diversification: The naphthyridinone ring system is considered a "privileged structure" due to its recurrence in many biologically active compounds. nih.gov Future work will focus on creating libraries of diverse naphthyridinone chemotypes by exploring different isomers (e.g., 1,5-, 1,6-, 1,8-naphthyridinones) and fusion patterns to target a wider range of biological receptors. mdpi.commdpi.com

These strategic initiatives will expand the chemical diversity of naphthyridinone-based compounds, increasing the probability of discovering next-generation drugs with superior efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methoxy-1H-[1,5]naphthyridin-4-one?

  • Methodology : The synthesis typically involves cyclization and functionalization steps. For example, halogenated precursors (e.g., 4-chloro derivatives) undergo nucleophilic substitution with methoxy groups under alkaline conditions. A documented route involves reacting ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate with KOH in methanol, using dibenzo-1,8-crown-6 to enhance reactivity. This yields 1-ethyl-7-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid . Other methods include hydrolysis of chloro derivatives (e.g., NaOH reflux) or thiolysis for thione intermediates .

Q. How is this compound characterized using spectroscopic methods?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming substitution patterns and hydrogen bonding (e.g., downfield shifts for carbonyl or methoxy groups).
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds in hydrated forms) .
  • FTIR : Identifies functional groups like C=O (stretching ~1650–1700 cm1^{-1}) and O–CH3_3 (~2850 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weight (e.g., 176.17 g/mol for the methoxy derivative) .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in this compound derivatives?

  • Methodology : Regioselectivity is influenced by steric and electronic factors. For example:

  • S-alkylation : 1,5-Naphthyridine-4(1H)-thione undergoes selective S-methylation with methyl iodide in NaOH to yield 4-methylthio derivatives .
  • Alcoholysis : Crown ethers (e.g., dibenzo-1,8-crown-6) activate chloro substituents for methoxy substitution, avoiding ester group interference .
  • Catalytic strategies : Transition-metal catalysts (e.g., Pd) enable cross-coupling at electron-deficient positions (e.g., C-3 or C-8) .

Q. What strategies resolve contradictions between predicted and experimental physicochemical properties of this compound?

  • Methodology :

  • Computational validation : Compare experimental data (e.g., pKa, boiling point) with DFT calculations. For example, predicted pKa values (e.g., −0.02 ± 0.20) may deviate due to solvent effects or hydrogen bonding, necessitating empirical adjustments .
  • Thermal analysis : TGA/DSC can clarify discrepancies in melting points or decomposition temperatures caused by polymorphic forms .
  • Solubility studies : Use Hansen solubility parameters to rationalize deviations from predicted logP values .

Q. What are the mechanistic pathways for biological activity of this compound derivatives?

  • Methodology :

  • Enzyme inhibition : Derivatives with acetyl or hydroxy groups (e.g., 3-Acetyl-4-hydroxy-1,8-naphthyridin-2(1H)-one) inhibit kinases or proteases via hydrogen bonding with catalytic residues .
  • DNA intercalation : Planar naphthyridinone cores intercalate into DNA, disrupting replication (studied via UV-Vis hypochromicity and fluorescence quenching) .
  • Receptor binding : Ethoxyphenyl or methylbenzoyl substituents enhance lipophilicity, facilitating interactions with hydrophobic pockets in targets (e.g., GPCRs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.